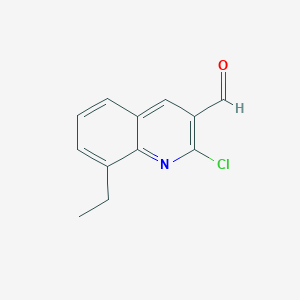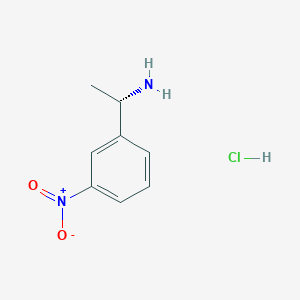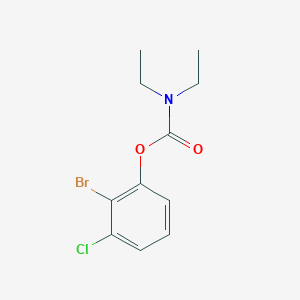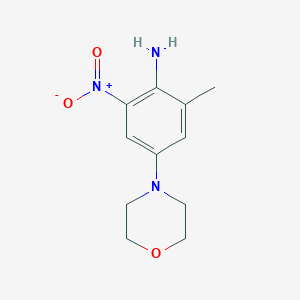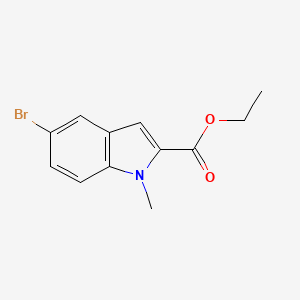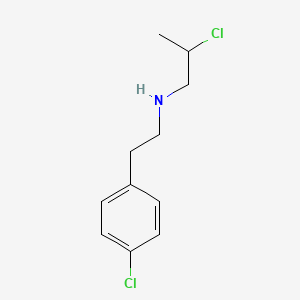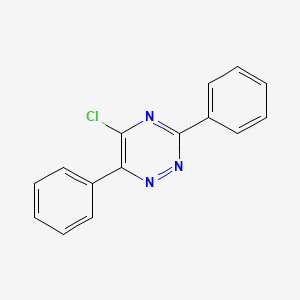
5-Chloro-3,6-diphenyl-1,2,4-triazine
Overview
Description
5-Chloro-3,6-diphenyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C15H10ClN3. It belongs to the class of triazines, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by a triazine ring substituted with chlorine and phenyl groups, making it a versatile molecule for various chemical reactions and applications .
Mechanism of Action
Target of Action
Triazine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .
Mode of Action
It’s known that triazine compounds can act as electron-deficient dienes in inverse electron demand diels alder reactions . This suggests that 5-Chloro-3,6-diphenyl-1,2,4-triazine might interact with its targets through electron transfer processes.
Biochemical Pathways
Triazine derivatives have been used in the synthesis of novel bipolar host materials for highly efficient phosphorescent oleds . This suggests that the compound may influence electron transport pathways in these systems.
Pharmacokinetics
The compound is known to be a solid at room temperature and soluble in toluene , which could influence its absorption and distribution in biological systems.
Result of Action
Given its use in the synthesis of materials for oleds , it may influence electron transport and light emission processes at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability . Furthermore, its solubility in toluene suggests that its action and efficacy could be influenced by the presence of organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-diphenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diphenyl-1,2,4-triazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring is susceptible to nucleophilic attack, leading to substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, especially with electron-deficient reagents.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols are commonly used.
Electrophilic Addition: Reagents such as halogens, acids, and other electrophiles are used under acidic or basic conditions.
Cyclization Reactions: Catalysts like Lewis acids or bases are employed to facilitate the cyclization process.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines with various functional groups depending on the nucleophile used.
Electrophilic Addition: The products are typically addition compounds with electrophiles attached to the triazine ring.
Cyclization Reactions: The products are fused heterocyclic compounds with enhanced stability and unique properties.
Scientific Research Applications
5-Chloro-3,6-diphenyl-1,2,4-triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar in structure but differs in the position of the chlorine atom.
2,4,6-Triphenyl-1,3,5-triazine: Lacks the chlorine atom but has three phenyl groups.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains methoxy groups instead of phenyl groups.
Uniqueness
5-Chloro-3,6-diphenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-13(11-7-3-1-4-8-11)18-19-15(17-14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDDWZKDMIUPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536756 | |
| Record name | 5-Chloro-3,6-diphenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94398-27-3 | |
| Record name | 5-Chloro-3,6-diphenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


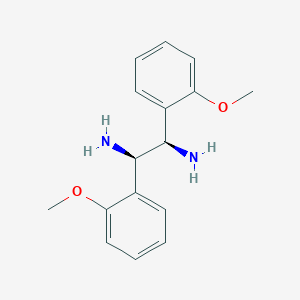
![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
